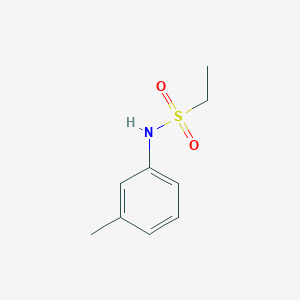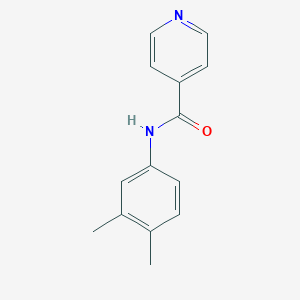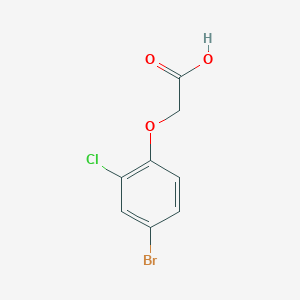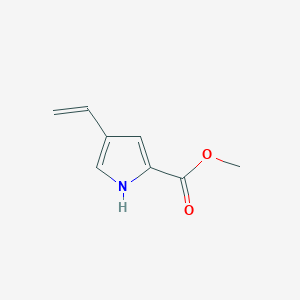![molecular formula C4H3N5O2 B188404 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid CAS No. 197356-15-3](/img/structure/B188404.png)
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a tetrazole derivative that has been synthesized using different methods, and its unique structure has led to extensive research on its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase-2, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid for lab experiments include its high purity and yield, as well as its unique structure, which makes it a versatile compound for various applications. However, limitations include its potential toxicity and the need for further optimization of its synthesis methods.
Orientations Futures
There are several future directions for research on 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid. These include further studies on its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, research on the synthesis of novel derivatives of this compound may lead to the discovery of new compounds with improved properties and potential applications in various fields of science.
Conclusion:
In conclusion, 1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid is a unique heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. Its synthesis methods have been optimized to yield high purity and yield of the compound, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied. Further research on this compound may lead to the discovery of new compounds with improved properties and potential applications in drug discovery and development.
Méthodes De Synthèse
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid can be synthesized using different methods, including the reaction of 5-aminotetrazole with ethyl 2-oxo-4-phenylbutyrate, followed by the reaction with hydrazine hydrate. Another method involves the reaction of 5-aminotetrazole with ethyl acetoacetate in the presence of acetic acid, followed by the reaction with hydrazine hydrate. These methods have been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a ligand in coordination chemistry and as a precursor in the synthesis of other heterocyclic compounds.
Propriétés
Numéro CAS |
197356-15-3 |
|---|---|
Nom du produit |
1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid |
Formule moléculaire |
C4H3N5O2 |
Poids moléculaire |
153.1 g/mol |
Nom IUPAC |
3H-pyrazolo[5,1-e]tetrazole-6-carboxylic acid |
InChI |
InChI=1S/C4H3N5O2/c10-4(11)2-1-3-5-7-8-9(3)6-2/h1H,(H,5,8)(H,10,11) |
Clé InChI |
NIJZDSQYUDYMDE-UHFFFAOYSA-N |
SMILES |
C1=C2N=NNN2N=C1C(=O)O |
SMILES canonique |
C1=C2N=NNN2N=C1C(=O)O |
Synonymes |
1H-Pyrazolo[1,5-d]tetrazole-6-carboxylicacid(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)


